molecular formula C26H29N3O7S2 B11622069 2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide

2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide

Cat. No.: B11622069
M. Wt: 559.7 g/mol
InChI Key: AIXMAJIHPKJAAC-UHFFFAOYSA-N
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Description

2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a combination of aromatic rings, sulfonamide groups, and morpholine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-methylphenylamine and 4-methoxybenzenesulfonyl chloride. These intermediates undergo a series of reactions, including sulfonation, acylation, and coupling reactions, to form the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste production.

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions or halides in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H29N3O7S2

Molecular Weight

559.7 g/mol

IUPAC Name

2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C26H29N3O7S2/c1-20-3-7-22(8-4-20)29(38(33,34)25-13-9-23(35-2)10-14-25)19-26(30)27-21-5-11-24(12-6-21)37(31,32)28-15-17-36-18-16-28/h3-14H,15-19H2,1-2H3,(H,27,30)

InChI Key

AIXMAJIHPKJAAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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